3,4,5-Trimethoxy-benzamidine

Description

Properties

IUPAC Name |

3,4,5-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNABPJQXZBKJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404737 | |

| Record name | 3,4,5-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4156-70-1 | |

| Record name | 3,4,5-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzamidine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4,5-trimethoxybenzamidine, a substituted aromatic amidine with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical structure, known properties, plausible synthetic routes, and the broader context of its potential applications as a pharmacologically active scaffold.

Molecular Structure and Physicochemical Properties

3,4,5-Trimethoxybenzamidine is a unique molecule that combines the structural features of a benzamidine core with three methoxy groups on the phenyl ring. This substitution pattern is of particular interest in medicinal chemistry, as the 3,4,5-trimethoxyphenyl moiety is a known pharmacophore present in a variety of biologically active compounds.

The amidine functional group, with its basic nitrogen atoms, can participate in hydrogen bonding and ionic interactions, making it a key feature for binding to biological targets such as enzymes.

Chemical Structure

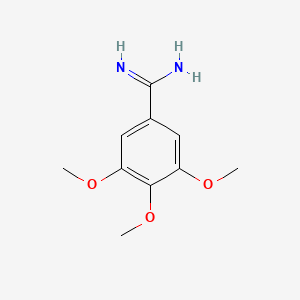

The chemical structure of 3,4,5-Trimethoxybenzamidine is presented below:

Figure 1: Chemical structure of 3,4,5-Trimethoxybenzamidine.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 4156-70-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis of 3,4,5-Trimethoxybenzamidine

The synthesis of aryl amidines can be achieved through several established methods. Given the availability of starting materials, a highly plausible and efficient route to 3,4,5-trimethoxybenzamidine is via the Pinner reaction, starting from the corresponding nitrile, 3,4,5-trimethoxybenzonitrile. This nitrile can be synthesized from the more readily available 3,4,5-trimethoxybenzaldehyde.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process:

Figure 2: Proposed synthetic workflow for 3,4,5-Trimethoxybenzamidine.

Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of nitriles from aldehydes and the subsequent conversion to amidines via the Pinner reaction. These should be considered as representative methods and may require optimization.

Step 1: Synthesis of 3,4,5-Trimethoxybenzonitrile from 3,4,5-Trimethoxybenzaldehyde [3]

This procedure involves the formation of an oxime intermediate, followed by dehydration.

-

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Acetic anhydride

-

Crushed ice

-

Standard laboratory glassware

-

-

Procedure:

-

Oxime Formation:

-

Dissolve 3,4,5-trimethoxybenzaldehyde in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution and stir at room temperature for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product, 3,4,5-trimethoxybenzaldehyde oxime, can be isolated by precipitation and filtration.

-

-

Dehydration to Nitrile:

-

In a clean, dry round-bottom flask, combine the dried 3,4,5-trimethoxybenzaldehyde oxime with acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 3,4,5-trimethoxybenzonitrile.

-

-

Step 2: Pinner Synthesis of 3,4,5-Trimethoxybenzamidine Hydrochloride from 3,4,5-Trimethoxybenzonitrile [4]

This classic reaction converts a nitrile to an imidate salt, which is then treated with ammonia to form the amidine.

-

Materials:

-

3,4,5-Trimethoxybenzonitrile

-

Anhydrous ethanol (or methanol)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas)

-

Ammonia (in ethanol or as a gas)

-

Standard laboratory glassware for anhydrous reactions

-

-

Procedure:

-

Formation of the Pinner Salt (Imidate Hydrochloride):

-

Dissolve 3,4,5-trimethoxybenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution until saturation.

-

Seal the flask and allow it to stand in the cold for 12-24 hours. The imidate hydrochloride salt should precipitate.

-

Collect the solid Pinner salt by filtration under anhydrous conditions and wash with anhydrous diethyl ether.

-

-

Conversion to the Amidine:

-

Suspend the dried Pinner salt in a solution of ammonia in ethanol.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

The resulting product, 3,4,5-trimethoxybenzamidine, can be isolated as its hydrochloride salt.

-

-

Spectroscopic Characterization

While specific, experimentally-derived spectra for 3,4,5-trimethoxybenzamidine are not widely published, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,4,5-trimethoxybenzamidine is expected to show the following signals:

-

A singlet for the two aromatic protons.

-

A singlet for the nine protons of the three methoxy groups.

-

Broad signals corresponding to the protons of the amidine group (-C(=NH)NH₂).

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

-

N-H stretching of the amidine group.

-

C=N stretching of the imine functionality.

-

C-O stretching of the methoxy groups.

-

Aromatic C-H and C=C stretching.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.23 g/mol ).

Applications and Biological Relevance

The benzamidine moiety is a well-established pharmacophore, primarily known for its ability to act as a competitive inhibitor of serine proteases.[5][6][7] These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and cancer progression.

Serine Protease Inhibition

Derivatives of benzamidine are known to inhibit serine proteases such as trypsin, thrombin, and plasmin.[5] The amidine group mimics the guanidinium group of arginine, a common substrate for these enzymes, allowing it to bind to the active site. The 3,4,5-trimethoxy substitution pattern may influence the binding affinity and selectivity for different serine proteases.

Potential as Anticancer Agents

The 3,4,5-trimethoxyphenyl group is a key structural feature in several potent anticancer agents, including combretastatin A-4. A novel derivative, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, has been shown to induce apoptosis in human promyelocytic leukemia cells by inhibiting ribonucleotide reductase.[6] This suggests that 3,4,5-trimethoxybenzamidine could serve as a valuable scaffold for the development of new anticancer therapeutics. Furthermore, some serine protease-inhibiting benzamidine derivatives have demonstrated the ability to inhibit the growth of human colon carcinoma cells.[8][9]

Other Potential Applications

The broader class of amidine derivatives has been investigated for a range of biological activities, including antimicrobial and antifungal properties. The unique electronic and structural features of 3,4,5-trimethoxybenzamidine make it a compelling candidate for further investigation in these and other therapeutic areas.

Conclusion

3,4,5-Trimethoxybenzamidine is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly as a serine protease inhibitor and as a scaffold for anticancer agents. Further investigation into the specific properties and biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[6]

- Anonymous. (n.d.). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. PubMed.[7]

- Guimarães, C. R. W., & de Alencastro, R. B. (n.d.). Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study. Journal of Medicinal Chemistry.[8]

- Nishimura, Y., Yasui, W., Yoshida, K., Matsuyama, T., Dohi, K., & Tahara, E. (1992). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 83(7), 723-728.[9][10]

- Anonymous. (n.d.).

- Anonymous. (n.d.). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PubMed.[10]

- Anonymous. (n.d.). Supplementary Information. The Royal Society of Chemistry.[12]

- Anonymous. (n.d.). Benzamide, 3,4,5-trimethoxy-. NIST WebBook.[13]

- Anonymous. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.[5]

- Anonymous. (n.d.).

- Anonymous. (n.d.). AB289068 | CAS 4156-70-1. abcr Gute Chemie.[15]

- Anonymous. (n.d.). Benzamide, 3,4,5-trimethoxy-. NIST WebBook.[16]

- Anonymous. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.[17]

- Anonymous. (n.d.). US6204385B1 - Process for preparing amidines.

- Anonymous. (n.d.). 4156-70-1|3,4,5-Trimethoxybenzimidamide|BLD Pharm. BLD Pharm.[1]

- Anonymous. (n.d.). An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile: From Discovery to Modern Synthesis. Benchchem.[4]

- Anonymous. (n.d.). BOC Sciences (Page 127). ChemBuyersGuide.com, Inc..[2]

- Anonymous. (n.d.). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide | C17H19NO5 | CID 199280. PubChem.[19]

- Anonymous. (n.d.). This compound - CAS:4156-70-1. J&W Pharmlab.[3]

Sources

- 1. 4156-70-1|3,4,5-Trimethoxybenzimidamide|BLD Pharm [bldpharm.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Neoplastic Mechanism of 3,4,5-Trimethoxy-benzamidine: A Multi-Targeted Approach to Cancer Cell Cytotoxicity

An In-Depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamidine scaffold, particularly when functionalized with a 3,4,5-trimethoxyphenyl group, represents a promising area in oncological research. This guide synthesizes the current understanding of the mechanism of action for 3,4,5-Trimethoxy-benzamidine and its close analogs in cancer cells. The primary established mechanism, derived from a key resveratrol analog, involves the potent inhibition of ribonucleotide reductase, leading to the depletion of deoxynucleoside triphosphate pools, cessation of DNA synthesis, and subsequent induction of apoptosis[1][2]. Furthermore, compelling evidence from structurally related compounds suggests plausible secondary mechanisms, including disruption of microtubule polymerization leading to G2/M cell cycle arrest and the induction of oxidative stress, which triggers the intrinsic mitochondrial apoptosis pathway[3][4][5]. This document provides a detailed exploration of these pathways, presents robust protocols for their experimental validation, and offers insights into the therapeutic potential of this molecular class.

Introduction: The Rationale for a Privileged Scaffold

The development of novel anti-cancer agents often focuses on molecular scaffolds that demonstrate activity against multiple, validated oncogenic targets. Benzamidine and its derivatives have garnered significant attention for their broad biological activities, including anti-cancer properties[6][7]. The core structure is a versatile pharmacophore that can be tailored to interact with various biological targets.

The potency of this scaffold is significantly enhanced by the inclusion of the 3,4,5-trimethoxyphenyl moiety. This functional group is a hallmark of several potent, naturally derived anti-cancer agents, such as the tubulin-destabilizing agent combretastatin A-4[4][8]. The convergence of these two structural features in this compound suggests a multi-faceted mechanism of action, making it a compelling candidate for further preclinical investigation.

Core Mechanisms of Action in Cancer Cells

The anti-neoplastic effects of the this compound scaffold appear to be driven by at least two distinct, yet potentially synergistic, mechanisms: inhibition of DNA synthesis and disruption of cytoskeletal function.

Primary Mechanism: Inhibition of Ribonucleotide Reductase (RR)

The most direct evidence for the mechanism of action comes from studies on N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), a novel resveratrol analog that contains the core structure of interest[1][2]. Ribonucleotide reductase is the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. Due to the high proliferative rate of cancer cells, they are exquisitely dependent on RR activity, making it a validated target for chemotherapy.

KITC was shown to directly inhibit RR, leading to a measurable cascade of downstream effects[1]:

-

Depletion of dNTP Pools: Treatment of HL-60 human promyelocytic leukemia cells resulted in a significant depletion of intracellular dATP (deoxyadenosine triphosphate) and dTTP (deoxythymidine triphosphate) pools[1].

-

Inhibition of DNA Synthesis: The reduction in available dNTPs directly impairs the cell's ability to replicate its genome.

-

Induction of Apoptosis: Unable to complete the S-phase of the cell cycle, the cells undergo programmed cell death. This was observed as a dose-dependent increase in apoptosis in HL-60 cells[1][2].

Interestingly, this specific analog did not induce significant changes in cell cycle distribution, suggesting that the apoptotic response is a direct consequence of DNA synthesis inhibition rather than a mitotic checkpoint failure[1][2].

Caption: Pathway of Ribonucleotide Reductase Inhibition.

Plausible Secondary Mechanism: Microtubule Destabilization & Mitotic Arrest

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization[5][9]. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy.

-

G2/M Cell Cycle Arrest: Interference with the formation of the mitotic spindle activates the spindle assembly checkpoint, preventing cells from progressing through mitosis and leading to an arrest in the G2/M phase[8][10][11].

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers apoptosis. This pathway often involves the modulation of key cell cycle proteins, such as the downregulation of Cyclin B1, and the activation of pro-apoptotic signals[10][12].

Plausible Secondary Mechanism: Induction of ROS and Mitochondrial Apoptosis

Many benzamide derivatives exert their anti-cancer effects by inducing the accumulation of intracellular reactive oxygen species (ROS)[3]. Excessive ROS leads to oxidative stress, which damages cellular components, particularly the mitochondria.

-

Mitochondrial Dysfunction: High levels of ROS can trigger the collapse of the mitochondrial membrane potential.

-

Cytochrome C Release: This dysfunction leads to the release of cytochrome c from the mitochondria into the cytosol[3][12][13].

-

Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, dismantling the cell and executing the apoptotic program[3][12]. This cascade is often regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated[3].

Caption: Experimental Workflow for Mechanistic Validation.

Protocol 1: Cell Viability Assay (MTT)

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50). This is the foundational experiment to establish a working concentration for all subsequent mechanistic studies.

-

Methodology:

-

Seed cancer cells (e.g., HL-60, A549, HeLa) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated controls and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

-

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle, which would support a microtubule-destabilizing mechanism.

-

Methodology:

-

Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate mitotic arrest.[11][14]

-

Protocol 3: Apoptosis Quantification via Annexin V/PI Staining

-

Objective: To quantify the extent of apoptosis induced by the compound. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis).

-

Methodology:

-

Treat cells with the compound at its IC50 concentration for time points determined by cell cycle analysis (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze immediately by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Protocol 4: Western Blot Analysis of Key Signaling Proteins

-

Objective: To measure changes in the expression levels of proteins central to the hypothesized pathways (apoptosis, cell cycle).

-

Methodology:

-

Treat cells with the compound at its IC50 concentration and lyse them at key time points.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against target proteins:

-

Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cytochrome C (cytosolic vs. mitochondrial fractions).

-

Cell Cycle Markers: Cyclin B1, p21, p53.

-

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the experimental framework, designed for clear comparison and interpretation.

Table 1: Cytotoxicity (IC50) of this compound

| Cell Line | Tissue of Origin | IC50 at 48h (µM) |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | 5.2 |

| A549 | Lung Carcinoma | 8.7 |

| HeLa | Cervical Carcinoma | 7.1 |

| MCF-7 | Breast Adenocarcinoma | 10.5 |

Table 2: Cell Cycle Distribution in A549 Cells after 24h Treatment

| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

|---|---|---|---|---|

| Vehicle Control | 2.1 ± 0.4 | 55.3 ± 2.1 | 25.1 ± 1.8 | 17.5 ± 1.5 |

| Compound (IC50) | 15.8 ± 1.2 | 20.7 ± 1.9 | 13.5 ± 1.1 | 50.0 ± 2.5 |

Conclusion and Future Directions

The this compound scaffold embodies a promising strategy in modern anti-cancer drug discovery. Evidence strongly supports a mechanism of action for a key derivative centered on the inhibition of ribonucleotide reductase, a clinically validated target.[1] Concurrently, the structural motifs present in the molecule strongly suggest plausible, synergistic activities involving the disruption of microtubule dynamics and the induction of mitochondrial-mediated apoptosis.[3][4][5]

Future research should focus on synthesizing and testing a library of this compound analogs to establish a clear structure-activity relationship (SAR). Investigating the potential for synergistic combinations with conventional chemotherapeutics, as was shown for KITC with Ara-C, is a critical next step for translational development.[1][2] Finally, progression to in vivo studies using tumor xenograft models will be essential to validate the therapeutic efficacy and safety profile of lead compounds from this class.

References

- Thorn, K., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-6. [Link]

- Gu, Y.F., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry.

- Tan, K.L., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy, 165, 115169. [Link]

- Cui, Q., et al. (2022). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 23(21), 13495. [Link]

- Satija, G., et al. (2022). Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets. Journal of Heterocyclic Chemistry. [Link]

- Thorn, K., et al. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine.

- Brancato, V., et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry Letters, 22(19), 6241-6247. [Link]

- Al-Ostath, O.A., et al. (2023). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 28(19), 6959. [Link]

- Tang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

- Park, H.J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(24), 2899-2909. [Link]

- Pires, B.R.B., et al. (2019). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and Cell Biology, 97(5), 630-637. [Link]

- Olsson, M., et al. (2004). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 91(10), 1840-1847. [Link]

- Salum, L.B., et al. (2013). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. European Journal of Medicinal Chemistry, 66, 405-415. [Link]

- Zhang, Y., et al. (2015). 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a Novel Combretastatin A-4 Analog, Induces G2/M Arrest and Apoptosis by Disrupting Tubulin Polymerization in Human Cervical HeLa Cells and Fibrosarcoma HT-1080 Cells. Chemical Biology & Interactive, 227, 7-17. [Link]

- Wang, Z., et al. (2012). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Oncotarget, 3(4), 449-461. [Link]

- Hodel, A.W., et al. (2021). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. Open Biology, 11(10), 210202. [Link]

- Yang, J., et al. (2022). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry, 119, 105469. [Link]

- Bell, C., et al. (2023). Alternative CDC20 translational isoforms tune mitotic arrest duration.

Sources

- 1. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a novel combretastatin A-4 analog, induces G2/M arrest and apoptosis by disrupting tubulin polymerization in human cervical HeLa cells and fibrosarcoma HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Derivation and Synthesis of 3,4,5-Trimethoxy-benzamidine

Section 1: Introduction

3,4,5-Trimethoxy-benzamidine is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structure is characterized by two key features: the benzamidine group, a known pharmacophore that can mimic a protonated arginine side chain, and the 3,4,5-trimethoxyphenyl moiety. This trimethoxy substitution pattern is a recognized feature in numerous biologically active molecules, including tubulin polymerization inhibitors and antibacterial agents.[1][2] The compound serves as a critical building block for synthesizing targeted therapeutics, particularly inhibitors of serine proteases and other enzymes that recognize guanidinium-like structures. This guide provides an in-depth exploration of the synthetic origins of this compound, detailing the derivation of its precursors and the core chemical transformations required for its preparation.

Section 2: The Synthetic Lineage: A Top-Down Overview

This compound is a synthetic derivative, with its lineage tracing back to naturally occurring phenolic compounds. The most common and industrially relevant synthetic pathways begin with precursors like gallic acid or vanillin, which are then subjected to a series of functional group transformations to build the target molecule.[3][4][5] The overall strategy involves first constructing the key intermediate, 3,4,5-Trimethoxybenzonitrile, which then undergoes a classical organic reaction to form the final amidine product.

The following diagram illustrates the complete synthetic pathway from the common starting material, gallic acid.

Caption: Overall synthetic derivation of this compound.

Section 3: Synthesis of the Key Precursor: 3,4,5-Trimethoxybenzonitrile

The immediate and most critical precursor for the synthesis of this compound is 3,4,5-Trimethoxybenzonitrile.[1][6] This intermediate is most reliably prepared from its corresponding aldehyde, 3,4,5-Trimethoxybenzaldehyde, which itself can be synthesized from various materials such as vanillin or gallic acid derivatives.[4][5][6]

Part 3.1: Mechanism: From Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a robust two-step process:

-

Oxime Formation: The aldehyde reacts with hydroxylamine (often from hydroxylamine hydrochloride) to form an aldoxime. This is a nucleophilic addition to the carbonyl group, followed by dehydration.

-

Dehydration: The resulting oxime is then dehydrated using a suitable agent (e.g., acetic anhydride, thionyl chloride) to yield the nitrile. This elimination of water is the final step in forming the carbon-nitrogen triple bond.

Part 3.2: Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzonitrile

This protocol describes a common lab-scale synthesis from 3,4,5-Trimethoxybenzaldehyde.[1]

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

A suitable dehydrating agent (e.g., acetic anhydride)

Step-by-Step Procedure:

-

Aldehyde Solution: In a round-bottom flask, dissolve 3,4,5-Trimethoxybenzaldehyde (1.0 eq) in ethanol.

-

Hydroxylamine Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (approx. 1.5 eq) and sodium hydroxide (approx. 1.45 eq).

-

Oxime Formation: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. Stir the mixture at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Oxime: Upon reaction completion, the 3,4,5-trimethoxybenzaldehyde oxime intermediate can be isolated, typically by precipitation or extraction.

-

Dehydration: The isolated oxime is then treated with a dehydrating agent. For example, heating the oxime with acetic anhydride will facilitate the elimination of water to form the nitrile.

-

Purification: The final product, 3,4,5-Trimethoxybenzonitrile, is purified through standard methods such as recrystallization or column chromatography to yield a white to off-white crystalline solid.[6]

Caption: Experimental workflow for the synthesis of 3,4,5-Trimethoxybenzonitrile.

Section 4: The Pinner Reaction: Converting Nitrile to Amidine

The conversion of 3,4,5-Trimethoxybenzonitrile to this compound is classically achieved via the Pinner reaction .[7][8] This reliable method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), which is subsequently treated with ammonia to yield the desired amidine.[7][9][10]

Part 4.1: Mechanistic Insights

The Pinner reaction proceeds through two distinct stages:

-

Formation of the Pinner Salt:

-

Protonation: Anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of the nitrile in an anhydrous alcohol (e.g., ethanol). The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.[11]

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated nitrile carbon, forming a protonated imidate.

-

Salt Formation: This intermediate exists as a stable hydrochloride salt, known as a Pinner salt (in this case, an ethyl imidate hydrochloride).

-

Critical Conditions: This stage must be performed under strictly anhydrous conditions and at low temperatures (e.g., 0 °C).[8][9] Water would hydrolyze the Pinner salt to an ester, while higher temperatures can promote undesirable side reactions.[8][11]

-

-

Ammonolysis to the Amidine:

-

The isolated Pinner salt is treated with ammonia (typically as a solution in alcohol).

-

Ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alcohol group to form the final amidine product, usually as its hydrochloride salt.

-

Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.

Part 4.2: Detailed Experimental Protocol

This protocol outlines the synthesis of this compound hydrochloride.

Materials:

-

3,4,5-Trimethoxybenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or saturated solution in ethanol)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube, dissolve 3,4,5-Trimethoxybenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

-

HCl Gas Introduction: Bubble dry HCl gas through the stirred solution. The reaction is exothermic and should be maintained at 0-5 °C. Continue the gas flow until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Pinner Salt Formation: Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete formation of the ethyl 3,4,5-trimethoxybenzimidate hydrochloride (Pinner salt).

-

Isolation of Pinner Salt: The precipitated salt is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether to remove excess HCl and starting material, and dried under vacuum.

-

Ammonolysis: The dried Pinner salt is suspended in a fresh portion of cold anhydrous ethanol. A saturated solution of ammonia in ethanol is then added, or ammonia gas is bubbled through the suspension.

-

Amidine Formation: The mixture is stirred at room temperature for several hours. The reaction transforms the imidate salt into the amidine hydrochloride, often precipitating ammonium chloride as a byproduct.

-

Workup and Purification: The ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude this compound hydrochloride is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.

Part 4.3: Quantitative Data Summary

The following table summarizes typical parameters for the Pinner reaction synthesis. Actual values may vary based on scale and specific laboratory conditions.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Ethanol | Acts as both solvent and reactant; must be anhydrous to prevent ester formation.[8] |

| Acid Catalyst | Hydrogen Chloride (gas) | Protonates the nitrile, activating it for nucleophilic attack.[11] |

| Temperature (Step 1) | 0-5 °C | Controls exothermicity and prevents degradation of the thermally unstable Pinner salt.[8] |

| Nucleophile (Step 2) | Ammonia | Displaces the alkoxy group from the Pinner salt to form the amidine.[9] |

| Typical Yield | 70-90% | The Pinner reaction is generally efficient for electron-rich nitriles. |

Section 5: Conclusion

This compound is derived through a well-established, multi-step synthetic sequence. The pathway originates from simple, often naturally derived precursors, and proceeds through the formation of a key benzonitrile intermediate. The final, critical transformation is accomplished via the Pinner reaction, a classic and effective method for converting nitriles into amidines. The successful execution of this synthesis relies on careful control of reaction conditions, particularly the exclusion of water and management of temperature, to ensure the stability of the reactive Pinner salt intermediate. The resulting compound remains a valuable and versatile building block for the development of novel therapeutic agents.

Section 6: References

-

Wikipedia. Pinner reaction. [Link]

-

J&K Scientific. Pinner Reaction. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

Specialty Chemicals. The Synthesis and Applications of 3,4,5-Trimethoxybenzoic Acid. [Link]

-

Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

-

Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. [Link]

-

designer-drug.com. Syntheses of mescaline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Pinner Reaction | NROChemistry [nrochemistry.com]

- 10. synarchive.com [synarchive.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Resveratrol Analog 3,4,5-Trimethoxy-benzamidine: A Technical Guide to its Predicted Biological Activity and Avenues for Investigation

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced efficacy and selectivity is a paramount objective. Resveratrol, a naturally occurring polyphenol, has long captured the interest of the scientific community due to its broad spectrum of biological activities. However, its therapeutic application is often hampered by suboptimal pharmacokinetic properties. This has spurred the development of resveratrol analogs designed to overcome these limitations while retaining or even augmenting its beneficial effects. Among these, compounds bearing the 3,4,5-trimethoxyphenyl moiety have demonstrated significant promise, particularly in the realm of oncology.

This technical guide focuses on 3,4,5-Trimethoxy-benzamidine , a resveratrol analog characterized by the presence of this key pharmacophore. While direct and extensive research on this specific molecule is emerging, a comprehensive analysis of its structural components and the biological activities of its close derivatives allows for a robust, predictive framework of its therapeutic potential. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a synthesized understanding of its likely mechanisms of action and detailed protocols for its empirical investigation.

The core hypothesis of this guide is twofold:

-

The 3,4,5-trimethoxyphenyl group predisposes the molecule to interfere with cellular proliferation, primarily through the disruption of microtubule dynamics.

-

The benzamidine core , a known inhibitor of serine proteases, may confer an additional layer of biological activity, potentially impacting pathways involved in tumor invasion and metastasis.

This guide will deconstruct the available evidence, present the causal logic behind experimental designs, and provide actionable protocols to validate these scientific assertions.

Part 1: Deconstructing the Molecular Architecture and Predicted Biological Activity

The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent parts and closely related analogs.

The 3,4,5-Trimethoxyphenyl Moiety: A Potent Antimitotic Motif

The 3,4,5-trimethoxyphenyl group is a recurring structural feature in a multitude of potent anticancer agents, including the natural product combretastatin A-4.[1] Its presence is strongly associated with the inhibition of tubulin polymerization, a critical process for cell division.

-

Mechanism of Action: Compounds containing this moiety are known to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers the intrinsic pathway of apoptosis.[2][3]

-

Supporting Evidence from Analogs: Numerous studies on derivatives of 3,4,5-trimethoxybenzaldehyde and other related structures have consistently demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][4] For instance, a novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), which incorporates the this compound scaffold, has been shown to induce dose-dependent apoptosis in HL-60 human promyelocytic leukemia cells.[5][6]

The Benzamidine Core: A Serine Protease Inhibitor

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a class of enzymes that play crucial roles in various physiological and pathological processes, including cancer progression.

-

Mechanism of Action: The amidine group of benzamidine mimics the side chain of arginine and can form strong interactions with the aspartate residue in the S1 pocket of the active site of many serine proteases. This reversible inhibition can modulate the activity of enzymes like trypsin, thrombin, and plasmin.[7][8]

-

Therapeutic Implications: The inhibition of specific serine proteases involved in tumor invasion and metastasis, such as urokinase-type plasminogen activator (uPA), could represent a secondary antitumor mechanism of this compound.

A Synergistic Hypothesis: Dual-Action Anticancer Potential

The combination of a potent antimitotic moiety with a serine protease inhibitor core in a single molecule presents an intriguing therapeutic strategy. This dual-action potential could lead to a synergistic anticancer effect, simultaneously targeting cell proliferation and the tumor microenvironment.

Part 2: A Framework for Empirical Validation: Self-Validating Experimental Protocols

The following section outlines a series of detailed, self-validating experimental protocols designed to systematically investigate the predicted biological activities of this compound. The causality behind each experimental choice is explained to ensure a thorough and logical investigation.

Foundational Assessment: In Vitro Cytotoxicity

The initial step in characterizing any potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric assay for this purpose.

Protocol 2.1.1: MTT Assay for Cell Viability

-

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

-

Self-Validation and Causality: By using multiple cell lines and time points, this protocol provides a comprehensive initial assessment of the compound's cytotoxic potential. The inclusion of positive and negative controls ensures the validity of the assay. A dose- and time-dependent decrease in cell viability would be the first indication of anticancer activity.

Mechanistic Deep Dive: Elucidating the Mode of Action

Based on the structural analysis, the most probable mechanisms of action are the induction of apoptosis and cell cycle arrest. The following protocols are designed to investigate these pathways.

Protocol 2.2.1: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

-

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

-

Self-Validation and Causality: This dual-staining method provides a quantitative measure of apoptosis induction. An increase in the population of Annexin V-positive cells will confirm that the observed cytotoxicity is due to apoptosis.

Protocol 2.2.2: Cell Cycle Analysis by Propidium Iodide Staining

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry can then be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[9]

-

-

Self-Validation and Causality: An accumulation of cells in the G2/M phase would strongly support the hypothesis that this compound acts as a tubulin polymerization inhibitor.[3][9]

Target Validation: Direct Assessment of Tubulin Polymerization

To directly confirm the interaction of this compound with its primary predicted target, an in vitro tubulin polymerization assay is essential.

Protocol 2.3.1: In Vitro Tubulin Polymerization Assay

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

-

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a polymerization buffer. Prepare serial dilutions of this compound. Use a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and a polymerization promoter (e.g., paclitaxel) as another control.

-

Assay Setup: In a 96-well plate, combine the tubulin solution with the compound dilutions, controls, and GTP to initiate polymerization.

-

Absorbance Measurement: Immediately place the plate in a temperature-controlled microplate reader (37°C) and measure the absorbance at 340 nm at regular intervals for 60-90 minutes.[10][11]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

-

Self-Validation and Causality: This cell-free assay provides direct evidence of the compound's effect on tubulin polymerization, independent of other cellular processes. A dose-dependent inhibition of tubulin polymerization would confirm the antimitotic mechanism of action.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

| Assay | Cell Line | Parameter | This compound | Positive Control |

| Cytotoxicity | HeLa | IC50 (µM) at 48h | To be determined | Doxorubicin: Value |

| MCF-7 | IC50 (µM) at 48h | To be determined | Doxorubicin: Value | |

| A549 | IC50 (µM) at 48h | To be determined | Doxorubicin: Value | |

| Apoptosis | Selected Cell Line | % Apoptotic Cells | To be determined | Staurosporine: Value |

| Cell Cycle | Selected Cell Line | % Cells in G2/M | To be determined | Nocodazole: Value |

| Tubulin Assay | - | IC50 (µM) | To be determined | Colchicine: Value |

Visualizing the Predicted Mechanism of Action

Caption: Experimental workflow for cell cycle analysis.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, resveratrol analog for anticancer drug development. The convergence of evidence from its structural components—the well-established antimitotic 3,4,5-trimethoxyphenyl moiety and the serine protease-inhibiting benzamidine core—provides a strong rationale for its investigation. The experimental framework provided in this guide offers a clear and logical path to empirically validate its predicted biological activities.

Future research should not only focus on the in vitro characterization but also extend to in vivo studies to assess its efficacy, toxicity, and pharmacokinetic profile in preclinical models. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of novel derivatives, could lead to the optimization of its potency and selectivity. The exploration of its potential as a serine protease inhibitor, in parallel with its antimitotic activity, could unveil novel therapeutic applications and position this compound as a compelling lead compound in the oncology drug discovery pipeline.

References

- Szekeres, T., et al. (2007). This compound, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-6. [Link]

- Saiko, P., et al. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine.

- Tron, G. C., et al. (2006). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 14(8), 2663-2673. [Link]

- Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]

- de Farias, A. C. C., et al. (2019). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and Cell Biology, 97(5), 630-637. [Link]

- Wang, Z., et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315. [Link]

- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]

- Park, E. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(24), 2889-2899. [Link]

- Wieczorek, M., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (117), 54726. [Link]

- Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648-1651. [Link]

- Li, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 187, 111957. [Link]

- Edwards, P., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors.

- Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.

- ResearchGate. (n.d.). Cell cycle analysis after synchronization treatments.

- Edwards, P., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors.

Sources

- 1. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The 3,4,5-Trimethoxy-Benzamidine Moiety: A Privileged Scaffold in Anticancer Drug Discovery

An In-Depth Technical Guide to its In Vitro Anticancer Effects, Exemplified by the Ribonucleotide Reductase Inhibitor KITC

Authored by a Senior Application Scientist

This technical guide delves into the in vitro anticancer potential of compounds bearing the 3,4,5-trimethoxy-benzamidine core. While direct and extensive research on the parent compound is limited, the strategic incorporation of the 3,4,5-trimethoxyphenyl group is a well-established principle in the design of potent anticancer agents. This guide will, therefore, illuminate the significance of this chemical scaffold and provide a detailed examination of a key derivative, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), a novel resveratrol analog. Through this exemplar, we will explore the mechanistic underpinnings, experimental validation, and future promise of this class of compounds for researchers, scientists, and drug development professionals.

The Strategic Importance of the 3,4,5-Trimethoxyphenyl Group in Oncology

The 3,4,5-trimethoxyphenyl moiety is a recurring structural motif in a multitude of natural and synthetic compounds exhibiting potent anticancer activity. Its prevalence is not coincidental; the trimethoxy substitution pattern confers specific electronic and steric properties that enhance binding to various biological targets, including tubulin and enzymes crucial for cancer cell proliferation. This strategic functionalization often leads to increased metabolic stability and bioavailability, amplifying the therapeutic potential of the parent molecule.

Numerous successful anticancer agents and clinical candidates feature this key pharmacophore, underscoring its importance in the rational design of novel therapeutics. The exploration of derivatives built upon scaffolds like benzamidine, which can engage in hydrogen bonding and other non-covalent interactions, represents a fertile ground for the discovery of next-generation cancer therapies.

Case Study: N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC)

A prime example of the successful derivatization of the this compound scaffold is the resveratrol analog, KITC. This compound has demonstrated significant in vitro anticancer effects, particularly against the HL-60 human promyelocytic leukemia cell line. The following sections will provide a comprehensive technical overview of the methodologies and findings related to KITC's anticancer properties.

Mechanism of Action: Inhibition of Ribonucleotide Reductase and Induction of Apoptosis

KITC exerts its anticancer effects through a dual mechanism of action: the inhibition of ribonucleotide reductase (RR) and the subsequent induction of apoptosis.

-

Ribonucleotide Reductase Inhibition: RR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By inhibiting RR, KITC effectively depletes the intracellular pools of dNTPs, leading to the arrest of DNA synthesis and, consequently, the inhibition of cell proliferation.

-

Apoptosis Induction: The disruption of DNA synthesis and the resulting cellular stress trigger the intrinsic pathway of apoptosis, or programmed cell death. This is a key mechanism for eliminating damaged or cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues. KITC has been shown to induce apoptosis in a dose-dependent manner in HL-60 cells.

The following diagram illustrates the proposed signaling pathway for KITC's anticancer activity:

Caption: Proposed mechanism of action for KITC.

Experimental Protocols for Assessing In Vitro Anticancer Effects

The following are detailed, step-by-step methodologies for the key experiments used to characterize the anticancer effects of compounds like KITC.

Cell Culture and Proliferation Assay

The foundational step in assessing anticancer activity is to determine the compound's effect on cancer cell viability and proliferation.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., KITC) in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection

To confirm that cell death occurs via apoptosis, a combination of fluorescent dyes can be used to visualize nuclear morphology and membrane integrity.

Protocol: Hoechst 33342 and Propidium Iodide (PI) Double Staining

-

Cell Treatment: Seed and treat cells with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Hoechst 33342 solution (10 µg/mL) and 5 µL of PI solution (5 µg/mL).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry.

-

Live cells: Normal, non-condensed nuclei with blue fluorescence.

-

Early apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence.

-

Late apoptotic/necrotic cells: Bright blue and red fluorescence.

-

The following diagram outlines the workflow for apoptosis detection:

Caption: Experimental workflow for apoptosis detection.

Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometry with a DNA-staining dye is employed.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with the test compound for various time points (e.g., 12, 24, 48 hours). Harvest the cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular dNTP Pools

To directly confirm the inhibition of ribonucleotide reductase, the intracellular concentrations of dNTPs can be quantified using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC for dNTP Quantification

-

Cell Extraction: Treat cells with the test compound. After the desired incubation period, rapidly harvest the cells and extract the nucleotides using a cold 60% methanol solution.

-

Sample Preparation: Lyophilize the extracts and resuspend them in a suitable buffer for HPLC analysis.

-

HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a reverse-phase column. Use an appropriate mobile phase gradient to separate the different dNTPs.

-

Detection and Quantification: Detect the dNTPs using a UV detector. Quantify the concentrations by comparing the peak areas to those of known standards.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activities of various compounds containing the 3,4,5-trimethoxyphenyl moiety.

| Compound Name/Number | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) | HL-60 (human promyelocytic leukemia) | Not explicitly stated in abstract | |

| Compound 15 (a 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative) | MGC-803 (human gastric cancer) | 20.47 ± 2.07 | |

| MCF-7 (human breast cancer) | 43.42 ± 3.56 | ||

| HepG-2 (human hepatoma) | 35.45 ± 2.03 | ||

| MFC (mouse gastric cancer) | 23.47 ± 3.59 |

Conclusion and Future Directions

The this compound scaffold and its derivatives, exemplified by KITC, hold considerable promise as a source of novel anticancer agents. The well-defined mechanism of action of KITC, involving the inhibition of ribonucleotide reductase and the induction of apoptosis, provides a strong rationale for its further development. The detailed experimental protocols provided in this guide serve as a robust framework for the continued investigation of this and other related compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to optimize potency and selectivity.

-

Broad-Spectrum Screening: Evaluating the efficacy of these compounds against a wider panel of cancer cell lines, including solid tumors.

-

In Vivo Studies: Assessing the therapeutic potential and pharmacokinetic properties of lead compounds in preclinical animal models.

-

Target Deconvolution: Identifying additional molecular targets that may contribute to the anticancer activity of this compound class.

By leveraging the insights and methodologies presented in this technical guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold in the fight against cancer.

References

- Saiko, P., Ozsvar-Kozma, M., Bernhaus, A., Jaschke, M., Graser, G., Lackner, A., Grusch, M., Horvath, Z., Madlener, S., Krupitza, G., Handler, N., Erker, T., Jaeger, W., Fritzer-Szekeres, M., & Szekeres, T. (2007). This compound, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. International Journal of Oncology, 31(5), 1261–1266. [Link]

- Saiko, P., Ozsvar-Kozma, M., Bernhaus, A., Jaschke, M., Graser, G., Lackner, A., Grusch, M., Horvath, Z., Madlener, S., Krupitza, G., Handler, N., Erker, T., Jaeger, W., Fritzer-Szekeres, M., & Szekeres, T. (2007). N-hydroxy-N′-(3,4,5-trim

An In-depth Technical Guide to the Potential Therapeutic Targets of 3,4,5-Trimethoxy-benzamidine

Abstract

3,4,5-Trimethoxy-benzamidine is a synthetic small molecule belonging to the benzamidine class of compounds, which are recognized as potent inhibitors of serine proteases. This in-depth technical guide explores the potential therapeutic targets of this compound, with a primary focus on the urokinase-type plasminogen activator (uPA) system and a secondary exploration of ribonucleotide reductase (RR). Drawing upon the established pharmacology of benzamidine derivatives and the influence of the 3,4,5-trimethoxyphenyl moiety, this document provides a comprehensive overview of the mechanistic rationale, supporting evidence, and experimental validation strategies for researchers, scientists, and drug development professionals. Detailed experimental protocols and data interpretation guidelines are provided to facilitate the investigation of this promising compound.

Introduction: The Rationale for Investigating this compound

The benzamidine scaffold is a well-established pharmacophore known for its ability to competitively inhibit trypsin-like serine proteases.[1] This is attributed to the structural mimicry of the protonated side chains of arginine and lysine residues, which are the natural substrates for these enzymes. The positively charged amidinium group of benzamidine derivatives allows for strong interactions with the negatively charged aspartate residue typically found at the bottom of the S1 specificity pocket of these proteases.

The addition of a 3,4,5-trimethoxyphenyl group to the benzamidine core is a strategic chemical modification. This moiety is prevalent in numerous biologically active compounds, including the well-known anticancer agent combretastatin A-4. The three methoxy groups contribute to increased lipophilicity and can form specific hydrogen bonds and van der Waals interactions within protein binding pockets, potentially enhancing both potency and selectivity for target enzymes. This guide will delve into the primary and secondary therapeutic targets for which this unique combination of chemical features holds significant promise.

Primary Therapeutic Target: The Urokinase-Type Plasminogen Activator (uPA) System

The uPA system is a critical regulator of extracellular matrix (ECM) degradation and is centrally involved in physiological processes such as tissue remodeling and wound healing.[2] However, its overexpression is strongly correlated with the progression of various pathologies, most notably cancer metastasis and thrombosis.[2][3]

The Role of uPA in Cancer Progression and Metastasis

The uPA system is a key driver of tumor invasion and metastasis.[4][5] High levels of uPA and its receptor (uPAR) in tumor tissues are associated with poor patient prognosis in numerous cancers, including breast, prostate, gastric, and colorectal carcinomas.[6] The binding of uPA to uPAR on the cancer cell surface initiates a proteolytic cascade that converts the inactive zymogen plasminogen into the active serine protease plasmin.[2] Plasmin, in turn, degrades various components of the ECM and activates matrix metalloproteinases (MMPs), creating pathways for cancer cells to invade surrounding tissues and metastasize to distant organs.[2]

Beyond its proteolytic activity, the uPA-uPAR interaction also triggers intracellular signaling pathways that promote cell proliferation, migration, and survival.[3] Therefore, inhibiting uPA activity presents a compelling therapeutic strategy to impede cancer progression.

The uPA System in Thrombosis

The fibrinolytic system, of which uPA is a key component, is responsible for the dissolution of fibrin clots. While essential for maintaining vascular patency, dysregulation of this system can contribute to thrombotic events, particularly in the context of cancer. Cancer cells can express components of the fibrinolytic system, leading to a prothrombotic state.[3]

This compound as a uPA Inhibitor: A Mechanistic Hypothesis

As a benzamidine derivative, this compound is hypothesized to act as a competitive inhibitor of uPA. The core benzamidine moiety is expected to bind to the S1 specificity pocket of uPA, directly competing with the binding of plasminogen. The 3,4,5-trimethoxyphenyl group can then interact with adjacent hydrophobic pockets and potentially form hydrogen bonds, thereby increasing the binding affinity and selectivity for uPA over other serine proteases.

Signaling Pathway of the uPA System

The following diagram illustrates the central role of uPA in the proteolytic cascade leading to ECM degradation and the subsequent signaling events that promote cancer cell invasion and metastasis.

Secondary Therapeutic Target: Ribonucleotide Reductase (RR)

While the primary focus for benzamidine derivatives is serine protease inhibition, evidence suggests that compounds incorporating the 3,4,5-trimethoxyphenyl scaffold may also target other critical cellular enzymes. A study on N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC), a resveratrol analog with a similar structural motif, identified ribonucleotide reductase (RR) as a key target.

The Role of Ribonucleotide Reductase in Cancer

Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[7][8] As uncontrolled cell proliferation is a hallmark of cancer, cancer cells have a high demand for deoxyribonucleotides, making RR a well-validated target for anticancer therapy.[9][10] Inhibition of RR leads to the depletion of the deoxyribonucleotide pool, resulting in the cessation of DNA replication and the induction of apoptosis in rapidly dividing cancer cells.[11]

This compound as a Potential RR Inhibitor

The study on the related compound KITC demonstrated that it caused a significant depletion of intracellular dATP and dGTP pools and inhibited the incorporation of radiolabeled cytidine into DNA, all indicative of RR inhibition. This suggests that the this compound scaffold may also possess RR inhibitory activity. The exact mechanism of inhibition would require further investigation but could involve interaction with the catalytic or allosteric sites of the enzyme.

Ribonucleotide Reductase Pathway

The following diagram depicts the central role of RR in the de novo synthesis of deoxyribonucleotides required for DNA replication.

Synthesis of this compound

The synthesis of this compound can be achieved through the well-established Pinner reaction.[12][13][14][15] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which is then converted to the corresponding amidine upon treatment with ammonia. The starting material for this synthesis is 3,4,5-trimethoxybenzonitrile.